molecular formula C8H9Cl2NO B13587796 (R)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol

(R)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol

Cat. No.: B13587796
M. Wt: 206.07 g/mol
InChI Key: LRORZXIRKBZZAG-QMMMGPOBSA-N
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Description

(R)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol is a chiral β-amino alcohol featuring a 3,5-dichlorophenyl group and an amino group attached to the second carbon of an ethanol backbone. Its molecular formula is C₈H₉Cl₂NO, with a hydroxyl group at the first carbon and stereochemical specificity (R-configuration) at the second carbon.

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

(2R)-2-amino-2-(3,5-dichlorophenyl)ethanol

InChI

InChI=1S/C8H9Cl2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

LRORZXIRKBZZAG-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)[C@H](CO)N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

In industrial settings, the production of ®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to facilitate the reduction and amination steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in ®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines.

    Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of 2-amino-2-(3,5-dichlorophenyl)acetaldehyde or 2-amino-2-(3,5-dichlorophenyl)acetic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of phenol derivatives or ethers.

Scientific Research Applications

Chemistry

In chemistry, ®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to act as a ligand in binding studies with proteins and enzymes, providing insights into molecular recognition and binding affinity.

Medicine

In medicine, ®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents with applications in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Isomers and Stereoisomers

Compound Name CAS Number Molecular Formula Key Difference Reference
(R)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol Not provided C₈H₉Cl₂NO Target compound (R-configuration) -
(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol 672906-68-2 C₈H₉Cl₂NO S-configuration
2-Amino-1-(3,5-dichlorophenyl)ethan-1-ol 78982-78-2 C₈H₉Cl₂NO Phenyl at C1, amino at C2
2-[(3,5-Dichlorophenyl)amino]ethan-1-ol CID 28576222 C₈H₉Cl₂NO Amino linked via ethyl chain

Table 2: Substituent Variants

Compound Name CAS Number Molecular Formula Substituents Key Property Difference Reference
2-Amino-1-(2,5-difluorophenyl)ethanol 1567958-26-2 C₈H₉F₂NO 2,5-difluoro Higher electronegativity
(R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol HCl 2411592-34-0 Not provided 3,5-dimethyl Electron-donating groups
(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol HCl Not provided Not provided 3,4-dimethoxy Enhanced solubility

Research Implications

  • Stereochemistry : The R-configuration of the target compound may optimize interactions with chiral biological targets, such as enzymes or receptors, compared to its S-enantiomer .
  • Substituent Effects : Dichloro groups enhance lipophilicity and metabolic resistance, whereas methoxy or fluorine substituents improve solubility and electronic modulation .
  • Positional Isomerism: The amino group’s placement significantly influences molecular rigidity and hydrogen-bonding networks, which are critical for pharmacological activity .

Notes

  • The evidence lacks explicit data on physicochemical properties (e.g., melting point, logP) or biological activity, limiting comparisons to structural and electronic analyses.
  • Further studies should prioritize synthesizing the R-enantiomer and evaluating its bioactivity relative to the analogs discussed.

Biological Activity

(R)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol, a chiral compound, is notable for its unique stereochemistry and the presence of functional groups that contribute to its biological activity. This article explores its synthesis, pharmacokinetics, interactions with biological targets, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H10Cl2N1O1C_9H_{10}Cl_2N_1O_1 and a molecular weight of approximately 206.07 g/mol. Its structure includes an amino group and a hydroxyl group attached to a dichlorophenyl ring, which significantly influences its chemical reactivity and biological properties.

Property Value
Molecular FormulaC₉H₁₀Cl₂N₁O₁
Molecular Weight206.07 g/mol
Chiral CenterYes (at the second carbon)

Synthesis

The synthesis of this compound typically involves asymmetric synthesis or optical resolution from racemic mixtures. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific stereochemistry at the second carbon is crucial for its biological activity.

Pharmacokinetics

Pharmacokinetic studies demonstrate that after oral administration in animal models, the compound exhibits a time to maximum concentration ranging from 0.25 to 1.5 hours. The presence of halogen atoms contributes to prolonged half-lives and prevents rapid metabolic inactivation, with detectable blood levels lasting up to 72 hours .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially modulating their activity .

Therapeutic Applications

Research indicates that this compound may exhibit therapeutic effects in various contexts:

  • Neurological Disorders : Potential modulation of neurotransmitter systems.
  • Anticancer Activity : Studies have shown that derivatives of related compounds can reduce cell viability in cancer cell lines while maintaining lower toxicity in normal cells .
  • Antichlamydial Activity : Some studies suggest selectivity against Chlamydia, indicating potential use in treating infections .

Case Studies and Research Findings

  • Anticancer Studies : In vitro assays demonstrated that the compound can significantly reduce the viability of cancer cells (e.g., MCF7 breast cancer cells) while showing reduced toxicity towards normal cells (MCF10A). This selectivity suggests a promising therapeutic profile .
  • Enzyme Interaction Studies : Research indicates that this compound interacts effectively with various enzymes, influencing metabolic pathways crucial for drug metabolism and efficacy .
  • Pharmacokinetic Analysis : A study conducted on rats revealed that increasing doses correlated with higher maximum blood concentrations and extended detection times in blood plasma, highlighting the compound's stability and potential for therapeutic use over extended periods .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (R)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol, and how can enantioselectivity be achieved?

  • Methodology : Two approaches are commonly adapted:

  • Alkylation-Amination : React 3,5-dichlorophenyl precursors (e.g., 3,5-dichlorophenol) with bromoethanol derivatives in polar aprotic solvents (e.g., DMF) using bases like K₂CO₃. Subsequent amination with ammonia or benzylamine under reducing conditions yields the amino alcohol. Chiral resolution via HPLC with cellulose-based columns ensures enantiopurity .
  • Hydrazine Cyclization : React chalcone intermediates (synthesized from 3,5-dichlorophenyl ketones) with hydrazine derivatives in ethanol under reflux. Asymmetric catalysis using chiral ligands (e.g., BINAP) during cyclization can directly produce the (R)-enantiomer .

Q. Which analytical techniques are critical for confirming structural integrity and enantiomeric purity?

  • Methodology :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time comparisons with racemic mixtures validate purity .
  • X-ray Crystallography : Grow single crystals in ethanol/water. Collect diffraction data and refine using SHELXL to determine absolute configuration. SHELX’s robustness in handling twinned or high-resolution data makes it ideal .
  • Circular Dichroism (CD) : Correlate CD spectra with X-ray data to confirm the (R)-configuration .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Storage : Airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation.
  • PPE : Nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (GHS codes: H315-H319) .
  • Waste Disposal : Neutralize with dilute HCl before incineration to minimize environmental persistence .

Advanced Research Questions

Q. How can catalytic asymmetric synthesis be optimized to enhance enantiomeric excess (ee) and yield?

  • Methodology :

  • Ligand Screening : Test chiral phosphoric acids (e.g., TRIP) or BINOL derivatives in asymmetric hydrogenation of ketone intermediates. Monitor ee via chiral HPLC .
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to stabilize transition states.
  • Kinetic Studies : Use stopped-flow NMR to identify rate-limiting steps. Adjust temperature (-20°C to 60°C) to favor kinetic control .

Q. How to resolve contradictions between computational binding predictions and experimental bioactivity data?

  • Methodology :

  • Validation Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Compare with docking results (AutoDock Vina) .
  • Crystallographic Refinement : Soak the compound into protein crystals (e.g., fungal CYP51 for antifungal studies) and resolve structures to identify binding pose discrepancies .

Q. What strategies can elucidate the compound’s environmental degradation pathways?

  • Methodology :

  • Photolysis Studies : Expose aqueous solutions to UV light (254 nm) and analyze degradation products via LC-MS/MS.
  • Microbial Biodegradation : Incubate with soil microbiota and track metabolite formation using ¹⁴C-labeled compound .

Data Contradiction Analysis

  • SHELX vs. Modern Refinement Tools : While SHELX is widely used for small-molecule crystallography , discrepancies in electron density maps may arise with low-resolution data. Cross-validate with Olex2 or Phenix.refine for improved accuracy.
  • Synthetic Yield Variability : Hydrazine-based methods may yield lower quantities (45-50%) compared to alkylation-amination (60-70%) due to side reactions. Optimize stoichiometry and reaction time to suppress by-products .

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